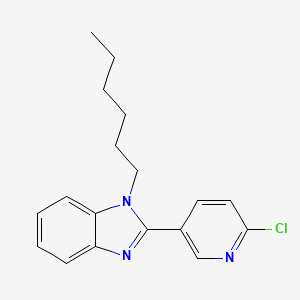

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole

Descripción

2-(6-Chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a hexyl chain at the N1 position and a 6-chloro-3-pyridinyl substituent at the C2 position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the hexyl chain and electronic effects from the chloropyridinyl group. Benzimidazole derivatives are widely studied for their pharmacological and agrochemical applications, particularly as antiparasitic agents and enzyme inhibitors .

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-hexylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3/c1-2-3-4-7-12-22-16-9-6-5-8-15(16)21-18(22)14-10-11-17(19)20-13-14/h5-6,8-11,13H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGSHLUMOSSESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 1-hexyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chlorine atom in the pyridinyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted pyridinyl derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including those similar to 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole. For instance, compounds in this class have shown significant efficacy against viruses such as enteroviruses and herpes simplex virus. Specific derivatives demonstrated IC50 values indicating potent inhibition of viral replication, suggesting that modifications to the benzimidazole structure can enhance antiviral activity .

Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that certain compounds exhibit notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. For example, a series of synthesized benzimidazole derivatives showed IC50 values as low as 0.0370 nM against COX-2, demonstrating their potential as anti-inflammatory agents .

Antiulcer Activity

The antiulcer activity of benzimidazole compounds is well-documented, with several studies reporting significant reductions in gastric acid secretion and ulcer formation in animal models. Compounds similar to 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole have been shown to inhibit H+/K+-ATPase activity, which is crucial for gastric acid secretion. This mechanism positions them as candidates for developing new antiulcer medications .

Study on Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated the antiviral efficacy of a series of benzimidazole derivatives against herpes simplex virus. The results indicated that modifications to the benzimidazole structure could significantly enhance antiviral potency, with some compounds achieving IC50 values lower than existing antiviral drugs .

Research on Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory effects of substituted benzimidazoles, including those with chloro and hexyl groups. The findings suggested that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showing superior efficacy in reducing inflammation in various models .

Mecanismo De Acción

The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, alkyl chain lengths, and aromatic moieties. These variations significantly influence biological activity, solubility, and stability. Below is a detailed comparison:

Substituent Variations at the N1 Position

- 1-Hexyl vs. The additional 5,6-dimethyl groups on the benzimidazole core increase steric hindrance, which may affect binding to biological targets . 1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS: 337920-59-9): The benzyl group provides π-π stacking capabilities, which could enhance interactions with aromatic residues in proteins. Its molecular weight (347.84 g/mol) is lower than the hexyl derivative, impacting pharmacokinetic profiles .

- 1-(2-Fluorobenzyl) vs. The shorter benzyl chain reduces lipophilicity (predicted logP ~3.96) compared to the hexyl analog .

Substituent Variations at the C2 Position

- 6-Chloro-3-pyridinyl vs. Other Heterocycles :

- 2-(2-Thienylvinyl)-1H-1,3-benzimidazole : The thienylvinyl group introduces conjugation, enhancing UV absorption properties. This structural feature is critical for applications in optoelectronics but may reduce binding specificity in biological systems .

- 6-Chloro-2-piperidin-3-yl-1H-benzimidazole (CAS: 933738-41-1): The piperidinyl group introduces basicity (pKa ~8–9), improving solubility in acidic environments. This contrasts with the neutral pyridinyl group in the target compound .

Key Physicochemical Properties

*Estimated based on analogs.

Actividad Biológica

2-(6-Chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure:

- Molecular Formula: C₁₄H₁₈ClN₃

- Molecular Weight: 273.77 g/mol

- CAS Number: [Not specified in search results]

Physical Properties:

- Melting Point: Not specifically reported for this compound but similar derivatives exhibit melting points ranging from 136°C to 138°C .

Antibacterial Activity

Research indicates that benzimidazole derivatives, including compounds similar to 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole, exhibit significant antibacterial properties.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound may be effective against a range of Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Benzimidazole derivatives have been studied for their anticancer potential. A study focusing on similar compounds demonstrated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies showed that a benzimidazole derivative exhibited an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have also been explored. Compounds in this class have shown the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Compound A | 10 | 78 | 89 |

| Compound B | 10 | 72 | 83 |

These findings indicate that certain derivatives can significantly mitigate inflammatory responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of benzimidazole derivatives is crucial for their development as therapeutic agents. Preliminary studies suggest favorable pharmacokinetic properties:

- Absorption: High bioavailability due to lipophilicity.

- Distribution: Wide tissue distribution with potential CNS penetration.

- Metabolism: Primarily hepatic metabolism with possible CYP450 involvement.

- Excretion: Renal excretion as metabolites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted pyridines with benzimidazole precursors. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Transition-metal catalysts (e.g., Pd/C) or acid/base conditions (e.g., HCl/NaOH) improve yields by facilitating cyclization .

- Characterization : Validate purity via melting point analysis, IR (C-N/C-Cl stretching at ~1600–1500 cm⁻¹), and NMR (aromatic proton shifts at δ 7.2–8.5 ppm) .

Q. How do substituents on the benzimidazole core influence physicochemical properties?

- Methodological Answer : Substituents alter solubility and electronic properties:

- Hexyl chain : Enhances lipophilicity (logP ~3.5–4.0), critical for membrane permeability in biological studies .

- Chloropyridinyl group : Introduces electron-withdrawing effects, stabilizing the π-conjugated system (UV-Vis λmax ~270–290 nm) .

- Validation : Compare experimental logP values with computational models (e.g., ChemAxon) to predict bioavailability .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer : A multi-technique approach is required:

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–150 ppm) to confirm regiochemistry .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 344.1284) and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing π-π stacking or C-H···π interactions (distance ~3.7 Å) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use software (e.g., AutoDock Vina) to simulate ligand-protein interactions. Prioritize binding poses with the lowest RMSD (<2.0 Å) and favorable ΔG values (e.g., −8.5 kcal/mol) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze hydrogen bond occupancy (>50%) .

- Validation : Cross-reference with experimental IC50 data from enzyme inhibition assays .

Q. How should researchers address contradictions in synthetic yield data across studies?

- Methodological Answer : Systematic analysis of variables is critical:

- Reagent purity : Impurities in starting materials (e.g., 6-chloronicotinaldehyde) can reduce yields by >20% .

- Temperature control : Optimize exothermic steps (e.g., cyclization at 60–80°C vs. room temperature) to avoid side reactions .

- Reproducibility : Replicate reactions ≥3 times under inert atmospheres (N2/Ar) to minimize oxidation .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC (retention time shifts >5% indicate instability) .

- Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C suggests thermal robustness) .

- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products via LC-MS .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with varying alkyl chain lengths (C4–C8) and heteroaryl groups (e.g., thiazole, triazole) .

- Biological testing : Corrogate cytotoxicity (CC50) and target affinity (Ki) data to identify optimal substituents .

- QSAR models : Use partial least squares (PLS) regression to predict bioactivity from electronic descriptors (e.g., HOMO-LUMO gap) .

Methodological Considerations

- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and consult crystallographic databases (e.g., CCDC) for precedent structures .

- Theoretical frameworks : Align SAR studies with enzyme inhibition theories (e.g., competitive vs. allosteric binding) to contextualize mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.